Floctafenine

Catalog No.
S528077
CAS No.
23779-99-9
M.F
C20H17F3N2O4
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Floctafenine

CAS Number

23779-99-9

Product Name

Floctafenine

IUPAC Name

2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate

Molecular Formula

C20H17F3N2O4

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)

InChI Key

APQPGQGAWABJLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Duralgin, floctafenin, floctafenine, Idalon, Idarac, Novodolan, R 4318, RU 15750

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F

Description

The exact mass of the compound Floctafenine is 406.114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Effects:

  • Several studies have investigated the efficacy of Floctafenine in managing pain following dental procedures. These studies, primarily conducted in Europe and Asia, suggest that Floctafenine can effectively reduce postoperative dental pain [].
  • Researchers have compared Floctafenine to other NSAIDs like ibuprofen and diclofenac. Findings from these studies indicate that Floctafenine might offer comparable or even superior pain relief for dental procedures [].

Other Areas of Research:

  • Limited research has explored the potential use of Floctafenine for other pain conditions, such as musculoskeletal pain and dysmenorrhea (painful menstruation). However, more studies are needed to establish its efficacy in these areas [].
  • Some scientific investigations have focused on developing analytical methods for measuring Floctafenine in biological samples. This research is crucial for pharmacokinetic studies, which assess how the body absorbs, distributes, metabolizes, and excretes the drug [].

Floctafenine is a nonsteroidal anti-inflammatory drug (NSAID) primarily used as an analgesic for managing mild to moderate acute pain. It is chemically classified as 2,3-dihydroxypropyl-N-(8-trifluoromethyl-4-quinolyl) anthranilate, with the molecular formula C20_{20}H17_{17}F3_3N2_2O4_4 and a molar mass of approximately 406.36 g/mol . The compound appears as a pale yellow powder and has a melting point ranging from 175°C to 179°C. It is soluble in organic solvents like alcohol and acetone but is insoluble in water .

Floctafenine's mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. This makes it effective in alleviating pain without the significant gastrointestinal side effects often associated with other NSAIDs .

Floctafenine, like other NSAIDs, works by inhibiting the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in pain, inflammation, and fever. By reducing prostaglandin synthesis, floctafenine reduces pain and inflammation.

Floctafenine can cause common side effects associated with NSAIDs, such as gastrointestinal upset and kidney problems []. It may also increase the risk of bleeding. As with any medication, proper use and adherence to recommended dosages are crucial.

  • Starting Material: The synthesis begins with ortho-trifluoromethyl aniline, which is converted into a quinolol.
  • Condensation: This quinolol is then condensed with ethoxy methylene malonic diethyl ester.
  • Cyclization and Saponification: The resulting intermediate undergoes thermal cyclization followed by saponification.
  • Decarboxylation: The saponified product is decarboxylated to yield a carboxylic acid derivative.
  • Formation of 4-Chloroquinoline: This acid is reacted with phosphorus oxychloride to form 4-chloroquinoline.
  • Final Steps: The chlorine atom in the 4-chloroquinoline is replaced with methyl anthranilate, leading to the formation of the coupled intermediate, which undergoes ester interchange with glycerol to produce floctafenine .

Floctafenine exhibits anti-inflammatory and analgesic properties similar to those of aspirin but with a different side effect profile. It has been shown to be effective in various models of inflammation and pain, such as:

  • Carrageenin-induced edema: Demonstrated significant anti-inflammatory activity compared to other NSAIDs.
  • Chronic arthritis models: Effective in reducing symptoms associated with chronic inflammation .

In clinical studies, floctafenine has been noted for its relatively weak cyclooxygenase inhibition compared to traditional NSAIDs, making it a potential alternative for patients who experience adverse reactions to other anti-inflammatory medications .

The synthesis methods for floctafenine are detailed as follows:

  • Step 1: Conversion of ortho-trifluoromethyl aniline to quinolol.
  • Step 2: Condensation with ethoxy methylene malonic diethyl ester.
  • Step 3: Thermal cyclization followed by saponification.
  • Step 4: Decarboxylation leading to the formation of the acid derivative.
  • Step 5: Reaction with phosphorus oxychloride to create 4-chloroquinoline.
  • Step 6: Ester interchange with glycerol yielding floctafenine.

These steps illustrate a multi-step synthetic pathway that highlights the complexity involved in producing this compound .

Floctafenine is primarily used for:

  • Pain Management: Effective in treating mild to moderate acute pain conditions.
  • Alternative NSAID Treatment: Recommended for patients who have had adverse reactions to other NSAIDs due to its distinct mechanism and lower incidence of gastrointestinal side effects .

Due to its unique profile, floctafenine can be particularly beneficial in clinical settings where traditional NSAIDs are contraindicated.

Floctafenine has been studied for its interactions with various drugs:

  • The risk of gastrointestinal bleeding can increase when combined with certain medications like clodronic acid and other NSAIDs .
  • Caution is advised when prescribing floctafenine alongside beta-blockers and anticoagulants due to potential additive effects on bleeding risk .

Clinical evaluations have indicated that floctafenine may have fewer cross-reactivity issues compared to other nonsteroidal anti-inflammatory drugs, making it a safer choice for certain patient populations .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with floctafenine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Feature
AspirinSalicylatePain relief, anti-inflammatoryStronger cyclooxygenase inhibition
IndomethacinIndole derivativeAnti-inflammatoryMore potent but higher gastrointestinal risk
NimesulideSulfonanilidePain reliefLess gastrointestinal toxicity than traditional NSAIDs
GlafenineFenamic acid derivativePain reliefSimilar mechanism but different side effect profile
KetorolacPyranocarboxylic acidShort-term pain managementPotent analgesic effect but limited use duration

Floctafenine stands out due to its relatively mild cyclooxygenase inhibition and lower incidence of gastrointestinal side effects compared to these similar compounds, making it a viable alternative for specific patient groups .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

406.11404151 g/mol

Monoisotopic Mass

406.11404151 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

179-180

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O04HVX6A9Q

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BG - Other analgesics and antipyretics
N02BG04 - Floctafenine

Pictograms

Irritant

Irritant

Other CAS

23779-99-9

Wikipedia

Floctafenine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization

Chengcai Xia, Kai Wang, Guodong Wang, Guiyun Duan
PMID: 29528082   DOI: 10.1039/c8ob00511g

Abstract

A convenient, oxidant-free protocol was developed for the ortho trifluoromethylation of aniline via picolinamide assisted Fe-promoted C-H functionalization under ultraviolet irradiation. In this transformation acetone essentially acted as both a solvent to dissolve reactants and a low-cost radical initiator to efficiently generate a CF3 radical from Langlois' reagent. A broad substrate scope was tolerated and picolinamide bearing strong electron withdrawing groups also could be transformed into the corresponding products with acceptable yields. Furthermore, the value of this method has been highlighted via the efficient synthesis of the nonsteroidal anti-inflammatory drug floctafenine.


Differential pulse cathodic voltammetric determination of floctafenine and metopimazine

Azza A Gazy, Ekram M Hassan, Mohamed H Abdel-Hay, Tarek S Belal
PMID: 17161576   DOI: 10.1016/j.jpba.2006.11.006

Abstract

A simple, rapid and sensitive voltammetric method for the determination of floctafenine (FFN) and metopimazine (MPZ) was developed. Well-defined cathodic waves were obtained for both drugs in Britton-Robinson buffer pH 9.0 using the differential-pulse mode at the hanging mercury drop electrode (HMDE). The current-concentration relationship was found to be linear over the ranges 0.4-3.6 and 0.4-2.4 microg ml(-1) for FFN and MPZ, respectively. The quantification of the two drugs in their pharmaceutical formulations was carried out using the proposed voltammetric method and compared with spectrophotometric analysis data. The mechanisms of the electrode reactions for the two drugs were proposed.


Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity

Gehan Hegazy Hegazy, Azza Taher, Asmaa Ahmed El-Zaher
PMID: 16041835   DOI: 10.1002/ardp.200400959

Abstract

New derivatives related to floctafenine were synthesized and representative examples were screened for their anti-inflammatory and analgesic activities. All compounds tested were found to exhibit anti-inflammatory and analgesic activities and some were more potent than the references, floctafenine and indomethacin, in carragenan-induced rat's paw edema. None of the tested compounds showed an ulcerogenic effect on the p-benzoquinone-induced writhing test in mice.


Oral aspirin challenges in patients with a history of intolerance to single non-steroidal anti-inflammatory drugs

R Asero
PMID: 15969659   DOI: 10.1111/j.1365-2222.2005.2228.x

Abstract

Summary Background In the clinical practice patients with a history of acute urticaria induced by a single non-steroidal anti-inflammatory drug (NSAID) and seeking for safe alternative drugs generally undergo tolerance tests with alternative NSAIDs that have little or no cyclooxygenase-1 (COX-1) enzyme inhibitory activity. This practice does not allow for the detection of single NSAID reactors and may lead to unnecessary avoidance of many potentially useful NSAIDs.
Evaluate aspirin challenge as a means to distinguish single from multiple NSAID intolerance in patients with a clinical history of acute urticaria induced by a single NSAID. Methods One hundred and seventeen otherwise normal subjects with a history of acute urticaria following the ingestion of a single NSAID (pyrazolones (n=58), nimesulide (n=17), propionic acid derivatives (n=13), aryl acetic acid derivatives (n=14), acetaminophen (n=9), piroxicam (n=5), and indometacin (n=1)) underwent single-blind placebo-controlled oral challenges with aspirin. Aspirin-intolerant subjects underwent further tolerance tests drugs exerting little or no inhibitory activity on COX-1 enzyme (including paracetamol, nimesulide, rofecoxib, tramadol, and floctafenine). Results Aspirin induced urticaria in 28/117 (24%) patients. Five out of 28 (18%) aspirin reactors did not tolerate alternative NSAID on subsequent oral challenges. Conclusion In subjects with a history of urticaria induced by a single NSAID (other than aspirin) the diagnostic workup should start with an aspirin challenge in order to detect single/multiple NSAID reactors.


Determination of thiocolchicoside in its binary mixtures (thiocolchicoside-glafenine and thiocolchicoside-floctafenine) by TLC-densitometry

N A El-Ragehy, M M Ellaithy, M A El-Ghobashy
PMID: 12767387   DOI: 10.1016/S0014-827X(03)00050-8

Abstract

The proposed method is based on TLC separation of thiocolchicoside from its binary mixtures (thiocolchicoside-glafenine and thiocolchicoside-floctafenine) followed by densitometric measurement at 375 nm. Separation was carried out on silica gel plates GF(254) using ethyl acetate:methanol:acetic acid (84:13:3%, v/v/v). Various conditions affecting separation and measurement were studied and optimized. Calibration was performed using third-order polynomial equation. It was found superior to first-order with respect to quantification range (0.25-25 microg per spot), correlation coefficient and standard error of estimation. The proposed method was successfully applied for the determination of thiocolchicoside in its synthetic binary mixtures and commercial tablets. Results were compared with those obtained by reference methods and non-significant difference was obtained regarding accuracy and precision. Assay precision using two-way ANOVA was performed on results of inter- and intra-day applications of the method.


Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by floctafenine in Thai healthy subjects

R Maenthaisong, S Tacconelli, P Sritara, P Del Boccio, L Di Francesco, P Sacchetta, N Archararit, K Aryurachai, P Patrignani, C Suthisisang
PMID: 23755755   DOI: 10.1177/039463201302600213

Abstract

Floctafenine, a hydroxyquinoline derivative with analgesic properties, is widely used in Thailand and many other countries. The objectives of this study were to evaluate in Thai healthy volunteers: i) the inhibition of whole blood cyclooxygenase(COX)-2 and COX-1 activity by floctafenine and its metabolite floctafenic acid in vitro and ex vivo after dosing with floctafenine; ii) the possible interference of floctafenine administration with aspirin antiplatelet effects. We performed an open-label, cross-over, 3-period study, on 11 healthy Thai volunteers, who received consecutively floctafenine(200mg/TID), low-dose aspirin(81mg/daily) or their combination for 4 days, separated by washout periods. Floctafenine and floctafenic acid resulted potent inhibitors of COX-1 and COX-2 in vitro (floctafenic acid was more potent than floctafenine) showing a slight preference for COX-1. After dosing with floctafenine alone, whole blood COX-1 and COX-2 activities were inhibited ex vivo in a time-dependent fashion which paralleled floctafenic acid plasma concentrations. Aspirin alone inhibited profoundly and persistently platelet COX-1 activity and AA-induced platelet aggregation throughout 24-h dosing interval which was affected by the co-administration of floctafenine. At 24 h after dosing with aspirin and floctafenine, the inhibition of platelet thromboxane(TX)B2 generation and aggregation were significantly(P less than 0.05) lower than that caused by aspirin alone. Therapeutic dosing with floctafenine profoundly inhibited prostanoid biosynthesis through the rapid conversion to floctafenic acid. Floctafenine interfered with the antiplatelet effect of aspirin. Our results suggest that floctafenine should be avoided in patients with cardiovascular disease under treatment with low-dose aspirin.


Spectrophotometric determination of two N-(4-quinolyl) anthranilic acid derivative (glafenine and floctafenine)

M I Walash, F M El Tarras, Z A El Sherif, A O Mohamed
PMID: 10933542   DOI: 10.1016/s0731-7085(00)00322-8

Abstract

Spectrophotometric methods were developed for the determination of glafenine and floctafenine. The first method depends upon the determination of glafenine in raw material and tablets as well as in the presence of its main degradation product glafenic acid (up to 40%). Differential first derivative spectral response at 245 nm in 0.1 N hydrochloric acid, where the corresponding degradation product exhibits no contribution in 0.1 N sodium hydroxide. The method allows the determination of 2.5-30 microg ml(-1). The second method depends upon the reaction of floctafenine with 2,3-dichloro 5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile to give highly colored complex that could be measured quantitatively at (about) lambda(max) 538 nm. The method permits the determination of 40-180 microg ml(-1) or by measuring the first derivative spectral response of the color at 610 nm. The method permits the determination of floctafenine in presence of thiocolchicoside. The methods mentioned both simplicity and sensitivity, having excellent precision and accuracy (100.31 +/- 0.63, 100.78 +/- 0.77 and 99.90 +/- 0.56 for glafenine and floctafenine, respectively). The results were of comparable accuracy and reproducibility with the reported methods.


Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma

Mohamed I Walash, Fathalla Belal, Nahed El-Enany, Manal Eid, Rania N El-Shaheny
PMID: 24645510   DOI: 10.5740/jaoacint.11-255

Abstract

A stability-indicating micellar liquid chromatography (MLC) method was developed and validated for the assay of floctafenine (FLF) in the presence of its degradation product and main metabolite, floctafenic acid (FLA). The analysis was carried out on a CLC Shim-Pack octyl silane (C8) column (150 x 4.6 mm id, 5 microm particle size) using a micellar mobile phase consisting of 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3). The mobile phase was pumped at a flow rate of 1.0 mL/min with UV detection at 360 nm. The method showed good linearity for FLF and FLA over the concentration ranges of 0.5-25.0 and 0.4-10.0 microg/mL, with LODs of 0.16 and 0.12 microg/mL, respectively. The developed method was successfully applied to the determination of FLF in commercial dispersible tablets, with mean recovery of 98.87 +/- 1.37%. Also, the proposed method was specific for the analysis of FLF in presence of the co-formulated drug thiocolchicoside in laboratory-prepared tablets, with mean recovery of 100.50 +/- 1.07%. Statistical comparison of the results obtained by the proposed MLC method with those obtained by a comparison method showed good agreement. Moreover, the method was extended to study the degradation behavior of FLF under different International Conference on Harmonization recommended conditions such as alkaline, acidic, oxidative, thermal, and photolytic. The method was further applied for direct determination of FLA as the main metabolite of FLF in human plasma without prior extraction steps, with mean recovery of 110.50 +/- 6.5%.


Floctafenin versus acetaminophen for pain control in patients with osteoarthritis in the lower limbs. Franco-Belgian Task Force

M Lequesne, J Fannius, J Y Reginster, W Verdickt, M V du Laurier
PMID: 9190006   DOI:

Abstract

A multicenter, double-blind, cross-over, random-order study compared the efficacy of floctafenin, 800 mg/day and acetaminophen, 3000 mg/day, in providing pain relief to 192 patients with chronic pain due to osteoarthritis in the lower limbs. Each drug was given for 12 days and the interval between the two treatment periods was two days. The primary evaluation criterion was pain relief as assessed using the visual analog scale developed by Huskisson (mean baseline score, 62.7 +/- 13.6 mm). Secondary criteria were the algofunctional index, the investigator's overall efficacy rating and patient preference. Floctafenin therapy was associated with significantly better results regarding the visual analog scale score (P = 0.036, 149 patients in the per protocol analysis) and the investigator's overall efficacy rating (P = 0.0001, 169 evaluable patients). Among the 169 evaluable patients, 68 had no preference for either treatment and 101 had a preference, which was for floctafenin therapy in 65% of cases (P = 0.001). Clinical tolerance was satisfactory with both drugs. Gastrointestinal symptoms were the most common side effects (13% and 11% of patients with floctafenin and acetaminophen, respectively).


Simultaneous HPLC determination of thiocolchicoside and glafenine as well as thiocolchicoside and floctafenine in their combined dosage forms

Mohamed Walash, Fathalla Belal, Manal Eid, Samah Abo el-Abass
PMID: 21223643   DOI: 10.1093/chrsci/49.2.159

Abstract

Sensitive and accurate high-performance liquid chromatographic methods have been developed for the simultaneous determination of thiocolchicoside (TC)-glafenine (GF) (Mix I) and thiocolchicoside-floctafenine (FN) (Mix II) in their pharmaceutical formulations. The analysis for both mixtures was performed using 250 mm × 4.6 mm i.d., 5 μm particle size C18 Waters Symmetry column. The mobile phase consisted of methanol-0.035 M phosphate buffer (50:50, v/v) of pH 4.5 for Mix I and methanol-0.03 M phosphate buffer (70:30, v/v) of pH 4 for Mix II with flow rate of 1 mL/min and UV detection at 400 nm in both cases. The calibration plots were rectilinear over the concentration range of 0.2-2 μg/mL for TC in both mixtures and 20-200 μg/mL for each of GF and FN . The limits of detection for TC and GF were 0.05 μg/mL and 0.62 μg/mL, respectively, and for TC and FN were 0.02 μg/mL and 0.70 μg/mL, respectively. Additionally, the proposed methods were successfully applied to their combined tablets with average percentage recoveries of 100.35 ± 0.61 and 100.57 ± 0.72% for TC and GF respectively and for TC and FN the percentage recoveries were 101.2 ± 0.72 and 100.36 ± 0.67%, respectively. The results obtained were favorably compared with those given using the comparison methods.


Explore Compound Types